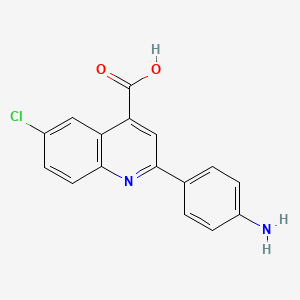

2-(4-アミノフェニル)-6-クロロキノリン-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

科学的研究の応用

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an antimicrobial and antiviral agent.

Medicine: Investigated for its potential therapeutic effects, including anticancer properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

Similar compounds have been noted for their potent antimicrobial activity , suggesting potential targets within microbial cells.

Biochemical Pathways

It’s worth noting that heterocyclic aromatic amines, a class of compounds to which this molecule belongs, have been associated with the induction of cancer in various organs, suggesting that they may interact with pathways related to cell growth and proliferation .

Pharmacokinetics

Similar compounds have been noted for their water solubility and rapid reversion to their parent amine in vivo , which could impact their bioavailability.

Result of Action

Based on the antimicrobial activity of related compounds , it can be inferred that this compound may lead to the disruption of microbial cell processes, potentially resulting in cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of boronic acids and their esters, which are considered for the design of new drugs, is known to be marginally stable in water

生化学分析

Biochemical Properties

The biochemical properties of 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The aminophenyl group could potentially form hydrogen bonds with biomolecules, while the chloroquinoline group might participate in aromatic stacking interactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it could bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that it could interact with enzymes or cofactors, and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline.

Reduction: The reduction of 4-chloro-2-nitroaniline to 4-chloro-2-aminophenyl.

Cyclization: The cyclization of 4-chloro-2-aminophenyl with appropriate reagents to form the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

化学反応の分析

Types of Reactions

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.

4-Aminophenylacetic acid: Used as a competitive inhibitor in biological studies.

2-Phenethylamines: Known for their diverse biological activities, including antiviral and anticancer effects.

Uniqueness

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

生物活性

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid is C15H12ClN3O2, with a molecular weight of approximately 287.76 g/mol. Its structure includes a quinoline core, which is known for various biological activities, particularly in antimalarial and anticancer applications.

Research indicates that compounds similar to 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid may interact with multiple biological targets:

- Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting that this compound may also exhibit similar binding characteristics.

- Biochemical Pathways : The compound is likely to influence several biochemical pathways, including those involved in inflammation, cancer progression, and microbial resistance .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Bacillus subtilis | 4.69 - 22.9 |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Antitubercular Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. It has been evaluated against Mycobacterium tuberculosis (Mtb), showing promising inhibitory effects at low concentrations (IC50 values around 1 μM) when tested using the Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) .

Anticancer Properties

The structural features of 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid suggest potential anticancer activity. Similar quinoline derivatives have been known to inhibit key enzymes involved in cancer cell proliferation, such as lactate dehydrogenase (LDH) .

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial activity of various quinoline derivatives, including this compound, against a panel of bacterial strains, confirming its effectiveness against resistant strains .

- Antitubercular Screening : A series of modified quinoline carboxylic acids were synthesized and screened for activity against Mtb. The results indicated that structural modifications could enhance biological activity, with some derivatives showing better efficacy than traditional treatments .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) profiles are essential to determine its viability as a drug candidate .

特性

IUPAC Name |

2-(4-aminophenyl)-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,18H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQXLFDKZMMXRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。